
4-(5-isopropenyl-2-methyl-1-cyclopenten-1-yl)-2-butanone semicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-isopropenyl-2-methyl-1-cyclopenten-1-yl)-2-butanone semicarbazone is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as IPCB-SC and has been synthesized using various methods. In
Mecanismo De Acción
The mechanism of action of IPCB-SC is not yet fully understood. However, it has been suggested that IPCB-SC may inhibit tumor growth by inducing apoptosis in cancer cells. IPCB-SC may also inhibit fungal growth by disrupting the fungal cell wall. Additionally, IPCB-SC may bind to metal ions and change their electronic properties, allowing for their detection.
Biochemical and Physiological Effects:
The biochemical and physiological effects of IPCB-SC have been studied in vitro and in vivo. It has been found to exhibit low toxicity and has been shown to be well-tolerated in animal models. IPCB-SC has also been shown to inhibit tumor growth in animal models. Additionally, IPCB-SC has been shown to inhibit fungal growth in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of IPCB-SC is its potential use as an antitumor and antifungal agent. IPCB-SC also has potential use as a chelating agent in metal ion detection. However, one limitation of IPCB-SC is its limited solubility in aqueous solutions, which may impact its use in certain experiments.
Direcciones Futuras
There are several future directions for IPCB-SC research. One direction is to further investigate its potential use as an antitumor and antifungal agent. Another direction is to study its potential use as a chelating agent in metal ion detection. Additionally, further research is needed to fully understand the mechanism of action of IPCB-SC.
Métodos De Síntesis
The synthesis of IPCB-SC can be achieved using various methods. One of the methods involves the reaction of isoprene, acetone, and cyclopentadiene to form IPCB, which is then reacted with semicarbazide to form IPCB-SC. Another method involves the reaction of isoprene, acetone, and 2-methylcyclopentadiene to form IPCB, which is then reacted with semicarbazide to form IPCB-SC.
Aplicaciones Científicas De Investigación
IPCB-SC has been studied for its potential applications in scientific research. It has been found to exhibit antitumor activity and has been studied for its potential use in cancer treatment. IPCB-SC has also been studied for its potential use as an antifungal agent. Additionally, IPCB-SC has been studied for its potential use as a chelating agent in metal ion detection.
Propiedades
IUPAC Name |
[(E)-4-(2-methyl-5-prop-1-en-2-ylcyclopenten-1-yl)butan-2-ylideneamino]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-9(2)12-7-5-10(3)13(12)8-6-11(4)16-17-14(15)18/h12H,1,5-8H2,2-4H3,(H3,15,17,18)/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLEXIIDWHBFOPU-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC1)C(=C)C)CCC(=NNC(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CC1)C(=C)C)CC/C(=N/NC(=O)N)/C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-dimethoxy-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5817112.png)
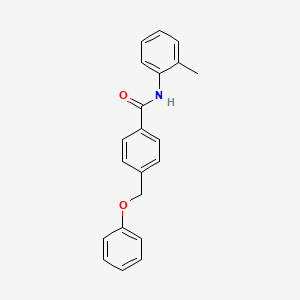
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5817125.png)
![2-[4-(2,5-difluorobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5817127.png)
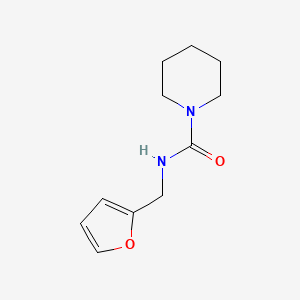
![ethyl 4-[(2-thienylacetyl)amino]benzoate](/img/structure/B5817139.png)
![3,4-dimethyl-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5817143.png)
![N-methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5817149.png)
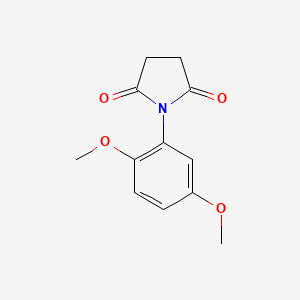
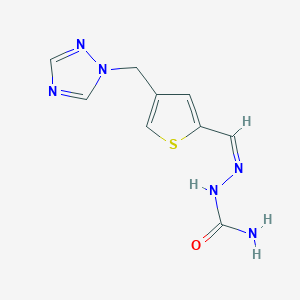
![N-[(benzylamino)carbonothioyl]-2,4-dimethylbenzamide](/img/structure/B5817178.png)

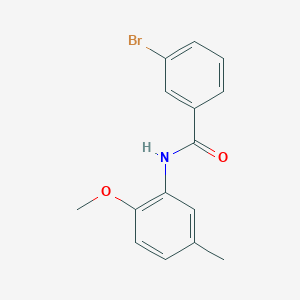
![N-[4-(ethylthio)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5817220.png)